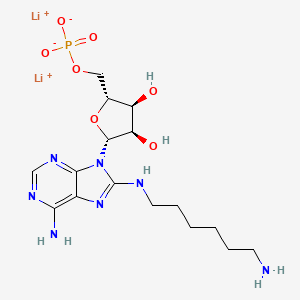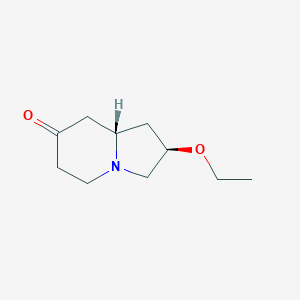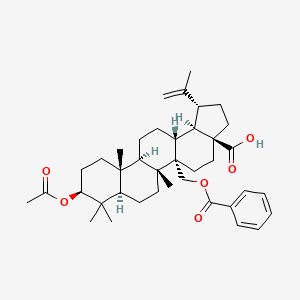
Helicteric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Helicteric acid is a triterpenoid compound found in the medicinal plant Helicteres angustifolia. This plant has been used in traditional Chinese medicine for its various pharmacological benefits, including anti-inflammatory, anti-viral, and anti-tumor effects . This compound is one of the characteristic acylated triterpenoids in Helicteres angustifolia, formed by acetylation at C-3 and benzoylation at C-27 on betulinic acid and oleanolic acid .
準備方法
Synthetic Routes and Reaction Conditions: The biosynthesis of helicteric acid in Helicteres angustifolia involves several key enzymes, including oxidosqualene cyclases and Cytochrome P450 . These enzymes catalyze the production of lupeol and oleanolic acid, which are precursors to this compound. The acylation process involves triterpenoid acetyl transferases and triterpenoid benzoyl transferases .
Industrial Production Methods: Currently, this compound is primarily obtained from natural sources, specifically Helicteres angustifolia. the reliance on natural plants limits its availability. Therefore, metabolic engineering of the biosynthetic pathway in Helicteres angustifolia is being explored to enhance the production of this compound and other acylated triterpenoids .
化学反応の分析
Types of Reactions: Helicteric acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its pharmacological properties.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired modifications .
Major Products: The major products formed from the reactions of this compound include derivatives with enhanced anti-inflammatory, anti-viral, and anti-tumor activities. These derivatives are of significant interest in medicinal chemistry and drug development .
科学的研究の応用
Helicteric acid has a wide range of scientific research applications. In chemistry, it is studied for its unique structure and reactivity. In biology, it is investigated for its role in plant metabolism and its potential as a bioactive compound. In medicine, this compound is explored for its anti-inflammatory, anti-viral, and anti-tumor properties .
作用機序
The mechanism of action of helicteric acid involves multiple molecular targets and pathways. It exerts its effects through a combination of antioxidant properties, calcium channel blocking action, pro-cholinergic effects, GABAergic modulation, and inhibition of neuronal oxidative stress . These mechanisms contribute to its anti-inflammatory, anti-viral, and anti-tumor activities .
類似化合物との比較
Helicteric acid is similar to other triterpenoids found in Helicteres angustifolia, such as betulinic acid and oleanolic acid . its unique acylation at C-3 and benzoylation at C-27 distinguish it from these compounds . This unique structure contributes to its distinct pharmacological properties and makes it a valuable compound for scientific research and drug development .
List of Similar Compounds:- Betulinic acid
- Oleanolic acid
- Helicterilic acid
These compounds share structural similarities with this compound but differ in their specific functional groups and pharmacological activities .
特性
分子式 |
C39H54O6 |
|---|---|
分子量 |
618.8 g/mol |
IUPAC名 |
(1R,3aS,5aS,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-acetyloxy-5a-(benzoyloxymethyl)-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid |
InChI |
InChI=1S/C39H54O6/c1-24(2)27-15-20-38(34(42)43)21-22-39(23-44-33(41)26-11-9-8-10-12-26)28(32(27)38)13-14-30-36(6)18-17-31(45-25(3)40)35(4,5)29(36)16-19-37(30,39)7/h8-12,27-32H,1,13-23H2,2-7H3,(H,42,43)/t27-,28+,29-,30+,31-,32+,36-,37+,38-,39-/m0/s1 |
InChIキー |
SOJNOTYSDQQXKS-LJVLTGEUSA-N |
異性体SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)COC(=O)C6=CC=CC=C6)C)(C)C)OC(=O)C)C)C(=O)O |
正規SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)COC(=O)C6=CC=CC=C6)C)(C)C)OC(=O)C)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Oxo-4H-pyrimido[1,2-B]pyridazine-3-carbonyl chloride](/img/structure/B13119204.png)
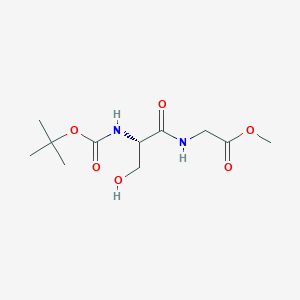
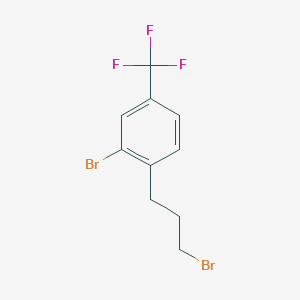
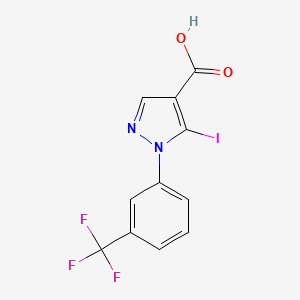
![2-Chloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B13119229.png)


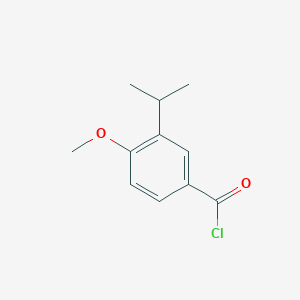

![2-ethoxythiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B13119254.png)

